molecular formula C10H14O2 B14417071 4-(3-Oxobutyl)cyclohex-3-en-1-one CAS No. 81842-43-5

4-(3-Oxobutyl)cyclohex-3-en-1-one

Cat. No.: B14417071
CAS No.: 81842-43-5
M. Wt: 166.22 g/mol
InChI Key: HTNMIOPWKNKLTE-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)cyclohex-3-en-1-one is an organic compound with the molecular formula C13H20O2. It is a derivative of cyclohexenone, characterized by the presence of a 3-oxobutyl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)cyclohex-3-en-1-one typically involves the reaction of cyclohexenone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the Michael addition reaction, where cyclohexenone reacts with an enolate or a similar nucleophile under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)cyclohex-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3-Oxobutyl)cyclohex-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxobutyl)cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

81842-43-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(3-oxobutyl)cyclohex-3-en-1-one

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4H,2-3,5-7H2,1H3

InChI Key

HTNMIOPWKNKLTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CCC(=O)CC1

Origin of Product

United States

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